
Imidafenacin Related Compound 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Imidafenacin Related Compound 1 involves the synthesis of 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This step involves the reaction of appropriate precursors to form the imidazole ring.
Attachment of the butanamide moiety: The imidazole ring is then reacted with a butanamide derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Imidafenacin Related Compound 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The imidazole ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism of Action
Imidafenacin acts primarily on muscarinic receptors, specifically M1 and M3 subtypes, which are predominantly found in bladder tissues. By antagonizing these receptors, imidafenacin inhibits detrusor muscle contraction, leading to reduced urinary frequency and urgency. This mechanism is crucial in managing conditions like OAB, where detrusor instability contributes to symptoms of urgency and incontinence .
Table 1: Muscarinic Receptor Subtypes and Their Functions
Receptor Type | Location | Function |
---|---|---|
M1 | Parasympathetic neurons | Enhances acetylcholine release |
M2 | Detrusor muscle | Inhibits adenylate cyclase |
M3 | Detrusor muscle | Stimulates contraction |
Overactive Bladder Management
Imidafenacin has been extensively studied for its effectiveness in treating OAB. A significant clinical trial demonstrated that patients receiving imidafenacin (0.1 mg twice daily) showed statistically significant improvements in storage symptoms compared to a control group . The study utilized the International Prostate Symptom Score (IPSS) and Overactive Bladder Symptom Score (OABSS) to assess outcomes.
Case Study: Efficacy Post-Robotic Prostatectomy
In a prospective open-label case-controlled randomized trial involving 49 patients undergoing robotic-assisted radical prostatectomy (RARP), imidafenacin was evaluated for its effects on post-surgical urinary incontinence. The results indicated a notable improvement in storage symptoms at three and six months post-surgery, with p-values of 0.012 and 0.023 respectively, suggesting that imidafenacin effectively enhances bladder stability after surgical interventions .
Comparative Efficacy
Imidafenacin has been shown to have superior tolerability compared to other anticholinergics used for OAB treatment. It selectively binds to bladder-specific receptors, minimizing systemic side effects such as dry mouth and constipation commonly associated with non-selective anticholinergics .
Table 2: Comparative Efficacy of Anticholinergics for OAB
Drug Name | Selectivity | Common Side Effects | Efficacy Rating |
---|---|---|---|
Imidafenacin | High | Low (dry mouth, etc.) | High |
Solifenacin | Moderate | Moderate (dry mouth) | Moderate |
Oxybutynin | Low | High (dry mouth, constipation) | Low |
Safety Profile
The safety profile of imidafenacin has been supported by multiple studies indicating minimal adverse effects. A review highlighted that patients tolerated the drug well over extended periods with no significant drug accumulation noted even in older populations or those with metabolic impairments .
Wirkmechanismus
Imidafenacin Related Compound 1 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes. These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, the compound reduces bladder contractions and helps manage symptoms of overactive bladder .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidafenacin: The parent compound, used in the treatment of overactive bladder.
Other muscarinic receptor antagonists: Such as tolterodine and oxybutynin, which also target muscarinic receptors to manage bladder conditions.
Uniqueness
Imidafenacin Related Compound 1 is unique due to its specific structural modifications compared to imidafenacin. These modifications may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of muscarinic receptor antagonists .
Biologische Aktivität
Imidafenacin Related Compound 1 (IRC1) is a derivative of imidafenacin, an antimuscarinic agent primarily used for treating overactive bladder (OAB). This article delves into the biological activity of IRC1, focusing on its pharmacodynamics, receptor interactions, clinical efficacy, and safety profile based on diverse research findings.
IRC1 functions as an antagonist to muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes, with a lower affinity for M2 receptors. The mechanism involves:
- M3 Receptor Antagonism : IRC1 inhibits smooth muscle contraction in the bladder by blocking M3 receptors, which are responsible for detrusor muscle contraction via calcium release from the sarcoplasmic reticulum .
- M1 Receptor Modulation : By antagonizing M1 receptors, IRC1 reduces acetylcholine release in the bladder, further diminishing detrusor overactivity .
Pharmacokinetics
The pharmacokinetic profile of IRC1 is essential for understanding its therapeutic potential:
- Absorption : IRC1 exhibits high oral bioavailability (approximately 57.8%) with peak plasma concentrations reached within 1-3 hours post-administration .
- Distribution : The volume of distribution is estimated at 43.9 L, indicating significant tissue uptake, particularly in the bladder .
- Metabolism : Metabolized primarily by CYP3A4 and UGT1A4, IRC1 does not produce active metabolites .
- Elimination : Approximately 10% of the drug is excreted unchanged in urine, with a half-life of about 3 hours .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of IRC1 in managing OAB symptoms. A notable study compared IRC1 with other antimuscarinics:
Drug | Incontinence Episodes Reduction | Dry Mouth Incidence | QTc Interval Change |
---|---|---|---|
Imidafenacin | Significant reduction | Lower than propiverine | No significant change |
Propiverine | Significant reduction | Higher incidence | Increased |
Placebo | No significant change | N/A | N/A |
In a randomized controlled trial involving 1166 patients, those treated with IRC1 showed a statistically significant decrease in incontinence episodes compared to placebo and propiverine groups . Secondary endpoints also indicated improvements in urgency and micturition frequency.
Safety Profile
The safety profile of IRC1 has been favorable when compared to other anticholinergics. Key findings include:
- Adverse Effects : The incidence of dry mouth was significantly lower in patients treated with IRC1 compared to those on propiverine (31.5% vs. 39.9%) .
- Cognitive Effects : Although M1 receptor antagonism could theoretically impair cognitive function, studies indicated no significant impact on cognitive performance at therapeutic doses .
Case Studies
A prospective open-label case-controlled trial assessed the effects of IRC1 on detrusor overactivity post-robot-assisted radical prostatectomy. Patients receiving IRC1 exhibited improvements in bladder stability and storage symptoms over six months, although differences were not statistically significant compared to controls . This highlights the need for further multi-center studies to validate these findings.
Eigenschaften
CAS-Nummer |
170105-20-1 |
---|---|
Molekularformel |
C19H19N3O |
Molekulargewicht |
305.38 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.